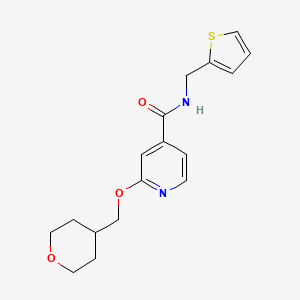

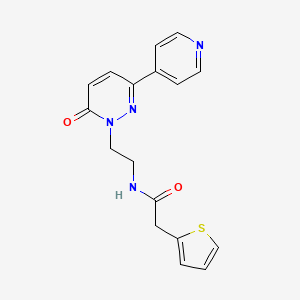

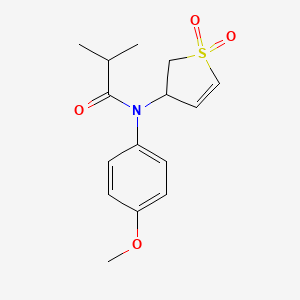

N-(2-(furan-2-yl)-2-methoxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Furan derivatives are a group of compounds that contain a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring and four carbon atoms and one oxygen . They have been studied for their potential applications in various fields .

Synthesis Analysis

The synthesis of furan derivatives often involves the reaction of furfuryl alcohol with various reagents . For example, furan-2-ylmethanethiol, a furan derivative, can be synthesized by reacting furfuryl alcohol with thiourea in hydrochloric acid .Molecular Structure Analysis

The molecular structure of furan derivatives can be analyzed using various spectroscopic techniques . For instance, N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, a furan derivative, was characterized through various spectral studies .Physical And Chemical Properties Analysis

Furan derivatives generally have unique physical and chemical properties. For example, furan-2-ylmethanethiol is a clear colorless liquid when pure, but it becomes yellow colored upon prolonged standing .科学的研究の応用

Enzyme Inhibition and Anticancer Activity

Carbonic Anhydrase Inhibitory Activities : A key area of research involves the synthesis and investigation of polymethoxylated-pyrazoline benzene sulfonamides, which have shown significant inhibitory effects on carbonic anhydrase isoenzymes hCA I and II. These compounds exhibit superior inhibitory activity compared to the reference compound acetazolamide, making them promising for further investigation as lead molecules for therapeutic applications (Kucukoglu et al., 2016).

Cytotoxicity and Tumor Selectivity : The same study also highlighted the cytotoxic activities of these compounds on tumor and non-tumor cell lines, originating from gingival tissue. Compounds exhibited tumor selectivity, albeit less than reference compounds 5-Fluorouracil and Melphalan, suggesting potential for anticancer therapy.

Antimicrobial Activity

- Synthesis and Antimicrobial Activity : Research into the synthesis of sulfonamide derivatives containing heterocyclic compounds like pyrazoles and furans has demonstrated promising targets for new substances with specific biological activities. These compounds are widely used as inhibitors of human carbonic anhydrases, involved in various biochemical processes, indicating their potential in addressing antimicrobial resistance (Mohamed, 2007).

Materials Science and Corrosion Inhibition

- Corrosion Inhibition : Some studies have explored the use of sulfonamide compounds in materials science, particularly in the context of corrosion inhibition. For instance, compounds like 4-Chloro-2-((furan-2-ylmethyl) amino)-5-sulfamoylbenzoic Acid and N-(Isopropylcarbamoyl)-4-(m-tolylamino) Pyridine-3-sulfonamide have been tested as inhibitors for mild steel corrosion in acidic media, demonstrating the practical applications of these compounds beyond biomedical research (Sappani & Karthikeyan, 2014).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[2-(furan-2-yl)-2-methoxyethyl]-1,3,5-trimethylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O4S/c1-9-13(10(2)16(3)15-9)21(17,18)14-8-12(19-4)11-6-5-7-20-11/h5-7,12,14H,8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFOUERFWYJJQLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C2=CC=CO2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4Ar,7aS)-4a,5,7,7a-tetrahydro-1H-furo[3,4-d]pyrimidine-2,4-dione](/img/structure/B2414182.png)

![1-(2-((2-chlorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2414185.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2414189.png)

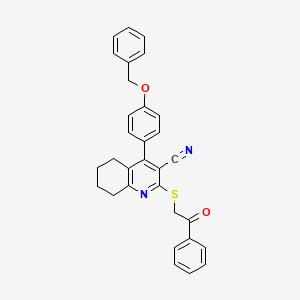

![N-(3-{[3-(2-cyanophenoxy)-2-(2,5-dimethoxyphenyl)-4-oxoazetidin-1-yl]methyl}phenyl)cyclopropanecarboxamide](/img/structure/B2414193.png)

![N-(2-chlorobenzyl)-6-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/structure/B2414198.png)